molecular formula C12H14O3 B13066495 2-(Furan-2-carbonyl)cycloheptan-1-one

2-(Furan-2-carbonyl)cycloheptan-1-one

Cat. No.: B13066495
M. Wt: 206.24 g/mol
InChI Key: GYOPMQGIYDWGCI-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)cycloheptan-1-one is an organic compound with the molecular formula C12H14O3. It consists of a furan ring attached to a cycloheptanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one typically involves the reaction of furan-2-carboxylic acid with cycloheptanone under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the furan and cycloheptanone rings .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonyl)cycloheptan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-carbonyl)cycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonyl)cycloheptan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one.

    Cycloheptanone: Another precursor used in the synthesis.

    2-Furoic acid: A furan derivative with similar reactivity.

Uniqueness

This compound is unique due to its combination of a furan ring and a cycloheptanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-(Furan-2-carbonyl)cycloheptan-1-one is a compound that features a furan ring and a cycloheptanone structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The furan moiety is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The cycloheptanone structure may contribute to these effects through various mechanisms of action.

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 152.16 g/mol
  • Structure : The compound consists of a furan ring attached to a cycloheptanone, which may influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with furan and cycloheptanone structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of cycloheptanones can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

Several studies suggest that this compound may possess anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. For instance, a study demonstrated that furan-containing compounds could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Furan derivatives have been shown to reduce inflammation in animal models, suggesting that this compound may similarly modulate inflammatory responses .

Case Studies

StudyFindings
Nakamura et al. (2021) Reported that furan derivatives exhibited high accumulation in melanoma cells, indicating potential for targeted cancer therapies .
Lee et al. (2020) Demonstrated that a related compound reduced tumor size in vivo by inducing apoptosis in cancer cells .
Zhang et al. (2019) Found that furan-containing compounds significantly inhibited the growth of bacterial strains, showcasing their antimicrobial potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Modulation of Signaling Pathways : Furan-containing compounds can affect signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(furan-2-carbonyl)cycloheptan-1-one

InChI

InChI=1S/C12H14O3/c13-10-6-3-1-2-5-9(10)12(14)11-7-4-8-15-11/h4,7-9H,1-3,5-6H2

InChI Key

GYOPMQGIYDWGCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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